2-(6-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Chlorination: The indole core is chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated indole is then acylated with 3,4,5-trimethoxyphenylacetic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the acetamide group using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives of the acetamide group.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may involve interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Lacks the chloro group at the 6-position.
2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Contains a bromo group instead of a chloro group.
2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Lacks one methoxy group on the phenyl ring.
Uniqueness
The presence of the chloro group at the 6-position and the trimethoxyphenyl acetamide moiety may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H19ClN2O4 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-4-5-13(20)8-15(12)22/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
VONCTFCNUPZKIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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